gamma-Caprolactone

Catalog No.
S593595
CAS No.
695-06-7
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Caprolactone

CAS Number

695-06-7

Product Name

gamma-Caprolactone

IUPAC Name

5-ethyloxolan-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3

InChI Key

JBFHTYHTHYHCDJ-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)O1

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

4-hexanolide

Canonical SMILES

CCC1CCC(=O)O1

Gamma-Caprolactone is a cyclic ester, specifically a gamma-lactone, characterized by its molecular formula C6H10O2C_6H_{10}O_2. It is a colorless liquid with a sweet, floral aroma and is known for its hydrophobic properties, being practically insoluble in water but miscible with many organic solvents. This compound is a derivative of caprolactone and is recognized for its role as a human blood serum metabolite . Gamma-Caprolactone has garnered interest in various fields due to its unique chemical structure and properties.

(S)-γ-Caprolactone, a specific enantiomer, exhibits flavoring properties. It contributes to the aroma of various fruits and vegetables, with a characteristic caramel and licorice scent []. The exact mechanism of its interaction with taste receptors requires further investigation.

Biocontrol

  • Enhancing beneficial bacteria: Research suggests gamma-caprolactone can stimulate the growth of specific bacterial strains like Rhodococcus erythropolis. These bacteria have been shown to exhibit quorum quenching properties, which can disrupt communication between harmful bacteria, potentially aiding plant health in agricultural settings PubChem: ).

Material Science

  • Developing new thermosets: Gamma-caprolactone can be used as a building block in the creation of novel thermosetting materials. Studies have explored its potential for use in cationic copolymerization, leading to thermosets with improved properties like reduced shrinkage ScienceDirect: [g-caprolactone as a comonomer for the cationic copolymerization of diglycidyl ether of bisphenol a ON ScienceDirect sciencedirect.com].
, primarily involving ring-opening polymerization. The lactone ring can be opened by nucleophiles such as alcohols and water, leading to the formation of polylactones and ultimately 6-hydroxyadipic acid . Additionally, gamma-Caprolactone can undergo reactions with hydroxyl and chlorine radicals, which have been studied for their kinetics and products under atmospheric conditions .

Notably, it can also be involved in cationic copolymerization with other monomers, which enhances the properties of epoxy resins and other polymeric materials .

Gamma-Caprolactone can be synthesized through several methods:

  • Baeyer-Villiger Oxidation: This method involves the oxidation of cyclohexanone using peracetic acid to yield gamma-Caprolactone as a product.
  • Ring-Opening Polymerization: Utilizing organic catalysts or Sn(Oct)2 for the polymerization of epsilon-caprolactone can also facilitate the formation of gamma-Caprolactone derivatives .
  • Ammonolysis: Treating caprolactone with ammonia at elevated temperatures results in the formation of lactams, which can subsequently yield gamma-Caprolactone .

Gamma-Caprolactone finds applications across various industries:

  • Polymer Production: It serves as a monomer for producing polycaprolactone and other specialized polymers used in medical sutures and biodegradable plastics.
  • Cosmetics: Its pleasant aroma makes it suitable for use in fragrances and personal care products.
  • Coatings: Employed in coatings and adhesives due to its ability to enhance properties when copolymerized with other materials .

Research has focused on the interactions of gamma-Caprolactone with atmospheric radicals, particularly hydroxyl and chlorine radicals. These studies aim to understand its reactivity under environmental conditions, which has implications for atmospheric chemistry and pollutant behavior . The formation of peroxyacyl nitrates from these interactions highlights potential environmental impacts.

Gamma-Caprolactone shares structural similarities with several other lactones. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Epsilon-CaprolactoneCyclic EsterSeven-membered ring; widely used in polymer production
Alpha-CaprolactoneCyclic EsterChiral compound; used in fragrances
Beta-CaprolactoneCyclic EsterLess common; potential applications in specialty polymers
Delta-CaprolactoneCyclic EsterFound in heated milk fat; distinct aroma profile

Uniqueness of Gamma-Caprolactone:

  • The presence of an ethyl group at position 5 distinguishes gamma-Caprolactone from its analogs.
  • Its specific applications in both biological systems and industrial processes make it particularly valuable compared to other caprolactones.

Physical Description

Liquid
colourless to pale yellow liquid with a herbaceous, sweet odou

XLogP3

0.7

Boiling Point

215.5 °C

Density

1.020-1.025

Melting Point

-18.0 °C
-18 °C
-18°C

GHS Hazard Statements

Aggregated GHS information provided by 1841 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1637 of 1841 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 204 of 1841 companies with hazard statement code(s):;
H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

695-06-7

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2(3H)-Furanone, 5-ethyldihydro-: ACTIVE

Dates

Modify: 2023-08-15

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